

What are the chemical properties of 3-(Benzylamino)propan-1-ol?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(Benzylamino)propan-1-ol

Cat. No.: B028111

[Get Quote](#)

An In-depth Technical Guide to 3-(Benzylamino)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of **3-(Benzylamino)propan-1-ol**. The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical characteristics and potential applications of this and related compounds. All quantitative data are presented in structured tables for ease of reference. While detailed experimental protocols for the synthesis of this specific molecule are not extensively reported in the literature, this guide outlines the most probable synthetic routes with generalized methodologies. It is important to note that as of the compilation of this guide, no specific biological activities or signaling pathways have been experimentally attributed to **3-(Benzylamino)propan-1-ol** in published literature. Therefore, the discussion on potential biological relevance is based on the activities of structurally similar compounds.

Chemical and Physical Properties

3-(Benzylamino)propan-1-ol, also known as N-Benzyl-3-aminopropanol, is a chemical compound with the molecular formula C₁₀H₁₅NO.[1] It is a colorless to slightly yellow liquid

and is soluble in organic solvents such as chloroform, dichloromethane, and ethyl acetate.[2][3]

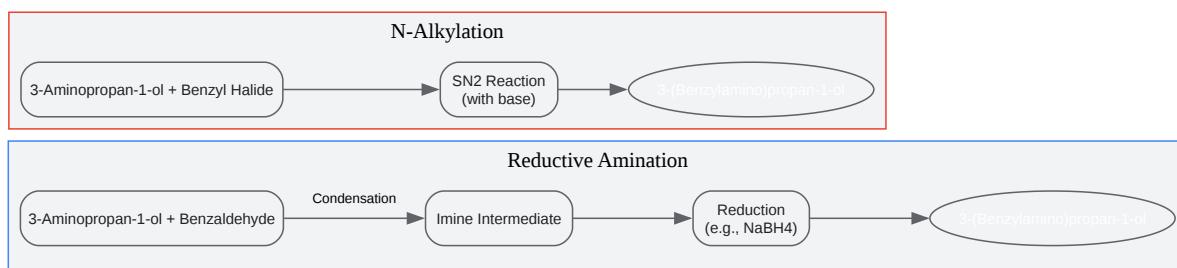
Table 1: Chemical Identifiers

Identifier	Value
CAS Number	4720-29-0[1]
PubChem CID	78448[1]
Molecular Formula	C10H15NO[1]
IUPAC Name	3-(benzylamino)propan-1-ol[1]
Synonyms	N-Benzyl-3-aminopropanol, 3-(N-benzylamino)propanol, N-(3-Hydroxypropyl)benzylamine[1][4]

Table 2: Physicochemical Properties

Property	Value	Source
Molecular Weight	165.23 g/mol	[1]
Boiling Point	115 °C at 0.7 mmHg	[5]
Physical Form	Clear liquid	
Storage Temperature	4°C, protect from light	[5]

Synthesis and Experimental Protocols


The primary method for the synthesis of **3-(Benzylamino)propan-1-ol** is through the reductive amination of 3-aminopropan-1-ol with benzaldehyde. This reaction involves the formation of an imine intermediate, which is then reduced to the corresponding amine.

Generalized Experimental Protocol: Reductive Amination

- Reaction Setup: In a round-bottom flask, dissolve 3-aminopropan-1-ol and a stoichiometric equivalent of benzaldehyde in a suitable solvent, such as methanol or ethanol.

- **Imine Formation:** The mixture is stirred at room temperature. The formation of the imine intermediate can be facilitated by the addition of a catalytic amount of a weak acid, like acetic acid.
- **Reduction:** A reducing agent, such as sodium borohydride (NaBH_4) or sodium cyanoborohydride (NaBH_3CN), is added portion-wise to the reaction mixture. The temperature should be monitored and controlled, as the reduction is an exothermic process.
- **Workup:** Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to remove any unreacted acid and the borate salts. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and filtered.
- **Purification:** The crude product is purified by vacuum distillation or column chromatography to yield pure **3-(Benzylamino)propan-1-ol**.

An alternative approach involves the direct N-alkylation of 3-aminopropan-1-ol with benzyl halide (e.g., benzyl bromide) in the presence of a base to neutralize the hydrohalic acid formed during the reaction.

[Click to download full resolution via product page](#)

Synthetic routes to **3-(Benzylamino)propan-1-ol**.

Spectroscopic Data

Spectroscopic data for **3-(Benzylamino)propan-1-ol** is available through various chemical suppliers and databases. This typically includes ¹H NMR, ¹³C NMR, and IR spectra, which are crucial for the structural confirmation of the compound.

Safety and Handling

3-(Benzylamino)propan-1-ol is classified as harmful if swallowed and can cause serious eye damage.^[1] It is advisable to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

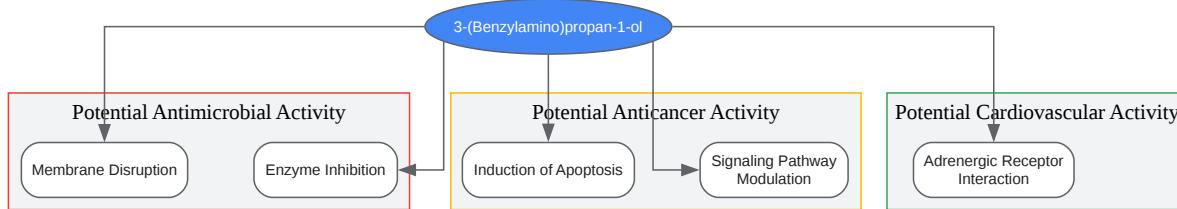
Table 3: GHS Hazard Information

Hazard Statement	Description
H302	Harmful if swallowed
H318	Causes serious eye damage

Potential Biological Activities (Inferred from Structural Analogs)

As of this writing, there is no direct evidence in the scientific literature detailing the biological activity or mechanism of action for **3-(Benzylamino)propan-1-ol**. However, the structural motifs present in the molecule—a benzylamine group and a propanolamine backbone—are found in various biologically active compounds. The following sections discuss potential activities based on these structural similarities. This is for informational purposes only and should not be considered as established activities of **3-(Benzylamino)propan-1-ol**.

Potential Antimicrobial and Antifungal Activity


Benzylamine derivatives are known to exhibit antimicrobial and antifungal properties.^[6] The lipophilic benzyl group can facilitate the transport of the molecule across microbial cell membranes, potentially disrupting their function. The amine and hydroxyl groups can also interact with microbial enzymes or other cellular components.

Potential Anticancer Activity

Certain amino alcohol derivatives have been investigated for their anticancer properties.^{[7][8]} For instance, some propanolamine derivatives have shown cytotoxic effects against various cancer cell lines. The mechanism of action for such compounds can vary widely but may involve the induction of apoptosis or the inhibition of specific cellular signaling pathways.

Potential Cardiovascular Activity

The propanolamine scaffold is a key feature of many beta-blockers, a class of drugs used to manage cardiovascular diseases. These drugs typically have an aryloxypropanolamine structure. While **3-(Benzylamino)propan-1-ol** lacks the aryloxy group, the fundamental amino alcohol structure suggests that it or its derivatives could potentially interact with adrenergic receptors or other cardiovascular targets.^{[9][10][11]}

[Click to download full resolution via product page](#)

Inferred potential biological activities of **3-(Benzylamino)propan-1-ol**.

Conclusion

3-(Benzylamino)propan-1-ol is a readily synthesizable organic compound with well-defined chemical and physical properties. While its direct biological activities have not been reported, its structural similarity to known bioactive molecules, including antimicrobial, anticancer, and cardiovascular agents, suggests that it could be a valuable scaffold for the development of new therapeutic agents. Further research is warranted to explore the pharmacological profile of this compound and its derivatives to unlock their full potential in drug discovery and development.

This guide serves as a foundational resource for researchers embarking on such investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-(Benzylamino)propanol | C10H15NO | CID 78448 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. usbio.net [usbio.net]
- 3. chembk.com [chembk.com]
- 4. 3-(BENZYL METHYLAMINO)-1-PROPANOL synthesis - chemicalbook [chemicalbook.com]
- 5. 3-(Benzylamino)-1-phenylpropan-1-ol | C16H19NO | CID 10610145 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis and Structure-Activity Relationships of Novel Benzylamine-Type Antifungals as Butenafine-Related Antimycotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Adrenolytic Activity of New Propanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Beta-blocking activity of PP-34, a newly synthesized aryloxypropanolamine derivative, and its cardioprotective effect against ischaemia/reperfusion injury in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The antiarrhythmic and cardiovascular properties of 1-dimethyl isopropylamino-3-(2-phenylphenoxy)-propan-2-ol chloride, UM-424 - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [What are the chemical properties of 3-(Benzylamino)propan-1-ol?]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b028111#what-are-the-chemical-properties-of-3-benzylamino-propan-1-ol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com